molecular formula C21H29NOSi B13052681 (R)-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine

(R)-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine

Cat. No.: B13052681
M. Wt: 339.5 g/mol
InChI Key: VZEUHLPSFWLCLW-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a tert-butyldiphenylsilyl-protected hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine typically involves the protection of a hydroxymethyl group with a tert-butyldiphenylsilyl (TBDPS) group. This can be achieved by reacting the hydroxymethyl pyrrolidine with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for ®-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency, versatility, and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

®-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The TBDPS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine involves its role as a protecting group. The TBDPS group protects the hydroxymethyl group from unwanted reactions during synthetic procedures. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxymethyl group .

Comparison with Similar Compounds

Similar Compounds

    ®-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine: Similar structure but with a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl.

    ®-2-(((Trimethylsilyl)oxy)methyl)pyrrolidine: Features a trimethylsilyl group as the protecting group.

    ®-2-(((Methoxymethyl)oxy)methyl)pyrrolidine: Uses a methoxymethyl group for protection.

Uniqueness

®-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine is unique due to the steric bulk and stability provided by the tert-butyldiphenylsilyl group. This makes it particularly useful in synthetic applications where selective protection and deprotection are crucial .

Properties

Molecular Formula

C21H29NOSi

Molecular Weight

339.5 g/mol

IUPAC Name

tert-butyl-diphenyl-[[(2R)-pyrrolidin-2-yl]methoxy]silane

InChI

InChI=1S/C21H29NOSi/c1-21(2,3)24(19-12-6-4-7-13-19,20-14-8-5-9-15-20)23-17-18-11-10-16-22-18/h4-9,12-15,18,22H,10-11,16-17H2,1-3H3/t18-/m1/s1

InChI Key

VZEUHLPSFWLCLW-GOSISDBHSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3CCCN3

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCCN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.